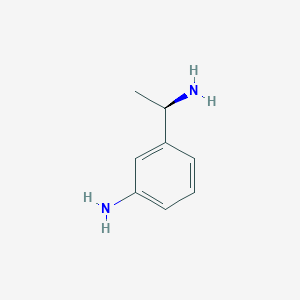

(R)-3-(1-aminoethyl)benzenamine

Description

Properties

CAS No. |

1202057-39-3 |

|---|---|

Molecular Formula |

C8H14Cl2N2 |

Molecular Weight |

209.11 g/mol |

IUPAC Name |

3-[(1R)-1-aminoethyl]aniline;dihydrochloride |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6(9)7-3-2-4-8(10)5-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1 |

InChI Key |

RENRWCYHHGLPIN-QYCVXMPOSA-N |

SMILES |

CC(C1=CC(=CC=C1)N)N |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)N)N.Cl.Cl |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

(R)-3-(1-aminoethyl)benzenamine chemical properties and structure

A Strategic Chiral Building Block for Medicinal Chemistry

Executive Summary

(R)-3-(1-Aminoethyl)benzenamine (CAS: 317830-29-8) represents a "privileged scaffold" in modern drug discovery, characterized by its dual-amine functionality and defined stereochemistry.[1] Unlike simple anilines, this molecule offers two distinct nitrogen nucleophiles: a primary aromatic amine (aniline) and a chiral primary aliphatic amine (benzylic type) . This structural duality allows for orthogonal functionalization, making it an invaluable intermediate for constructing complex kinase inhibitors, GPCR ligands, and CNS-active agents.[1] This guide details its physicochemical properties, asymmetric synthesis, and protocols for selective chemical manipulation.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Core Structure

The molecule consists of a benzene ring substituted at the meta (3-) position with a chiral 1-aminoethyl group.[1][2] The (R)-configuration at the benzylic position is critical for binding affinity in chiral protein pockets.[1]

-

IUPAC Name: (1R)-1-(3-aminophenyl)ethanamine[1]

-

Common Names: (R)-3-(1-Aminoethyl)aniline; 3-[(1R)-1-aminoethyl]benzenamine[1]

Physical Data Table[1]

| Property | Value | Notes |

| Appearance | Pale yellow oil to low-melting solid | Darkens upon oxidation/air exposure.[1] |

| Boiling Point | ~266 °C (at 760 mmHg) | Extrapolated from standard pressure data. |

| Density | 1.056 g/cm³ | Typical for substituted anilines. |

| Chirality | (R)-Enantiomer | Enantiomeric Excess (ee) >98% required for pharma use.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in water unless protonated. |

pKa & Electronic Profile (Crucial for Reactivity)

Understanding the basicity difference between the two nitrogen centers is the key to selective functionalization.

-

Aliphatic Amine (Side Chain): pKa ≈ 9.4 – 9.6 (Conjugate acid).

-

Nature: Highly basic, highly nucleophilic (sp³ hybridized).

-

Reactivity: Reacts first with electrophiles in neutral/basic conditions.

-

-

Aromatic Amine (Ring): pKa ≈ 4.6 – 4.8 (Conjugate acid).

-

Nature: Weakly basic, less nucleophilic (sp² hybridized, lone pair delocalized).

-

Reactivity: Requires activation or catalysis to react if the aliphatic amine is free; stable to mild acid.

-

Asymmetric Synthesis Methodologies

High-purity (R)-enantiomer is typically synthesized via Asymmetric Reductive Amination or Biocatalytic Transamination .[1]

Pathway A: Biocatalytic Transamination (Green Chemistry)

This route uses an ω-transaminase enzyme to convert 3-aminoacetophenone directly to the chiral amine with high enantioselectivity.[1]

-

Substrate: 3-Aminoacetophenone[1]

-

Reagent: Isopropyl amine (amine donor)

-

Catalyst: (R)-selective ω-Transaminase (e.g., from Arthrobacter sp.)[1]

-

Conditions: pH 7.0–8.0, PLP cofactor.

-

Yield/ee: Typically >90% yield, >99% ee.

Pathway B: Asymmetric Hydrogenation[1]

-

Precursor: 1-(3-aminophenyl)ethanone oxime or imine.[1]

-

Catalyst: Rhodium or Ruthenium complex with chiral phosphine ligands (e.g., Rh(COD)₂BF₄ / (R)-BINAP).[1]

-

Conditions: H₂ (10–50 bar), MeOH.

Caption: Comparison of biocatalytic and chemocatalytic routes for the asymmetric synthesis of (R)-3-(1-aminoethyl)benzenamine.

Chemo-Selective Functionalization Guide

The "Dual Amine" nature allows for orthogonal protection strategies.

Scenario A: Selective Protection of the Aliphatic Amine

To react the aniline (e.g., Suzuki coupling or amide formation) while keeping the side chain intact, protect the aliphatic amine first.

-

Reagent: Boc₂O (1.0 equiv).

-

Conditions: 0°C to RT, DCM or THF, No Base (or weak base).

-

Mechanism: The aliphatic amine (pKa ~9.5) is orders of magnitude more nucleophilic than the aniline (pKa ~4.6). It will kinetically capture the Boc group.

-

Result: tert-butyl (R)-(1-(3-aminophenyl)ethyl)carbamate.[1]

Scenario B: Selective Functionalization of the Aniline

If you need to acylate the aniline selectively in the presence of the aliphatic amine (rare but possible via pH control).

-

Strategy: pH-controlled Acylation.

-

Conditions: Aqueous/Organic biphasic system at pH 4.0 – 4.5 .

-

Mechanism: At pH 4.5, the aliphatic amine is fully protonated (

) and non-nucleophilic. The aniline is only partially protonated and retains significant nucleophilicity.

Caption: Decision tree for selective functionalization based on pH and nucleophilicity differences.

Applications in Drug Discovery[3][9][10]

Kinase Inhibitor Scaffold

The 3-substituted aniline motif is a classic "hinge binder" or "solvent front" element in kinase inhibitors.[1]

-

Role: The aniline nitrogen often forms a hydrogen bond with the kinase hinge region.

-

Chiral Handle: The (R)-1-aminoethyl group projects into the solvent channel, improving solubility and providing a vector for attaching solubilizing groups (e.g., piperazines) without disrupting the core binding mode.[1]

Bioisostere for Benzylamine

In CNS drug discovery, this fragment serves as a rigidified, chiral analog of benzylamine. The methyl group restricts conformational freedom, potentially reducing entropic penalty upon binding to receptors (e.g., GPCRs like Serotonin or Dopamine receptors).

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (Category 3).

-

Sensitization: Potential skin sensitizer.

-

Target Organs: Blood (Methemoglobinemia risk typical of anilines).

Handling Procedures:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and lab coat.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Anilines oxidize (darken) over time; repurify if the color becomes dark brown.

-

Spill Cleanup: Absorb with inert material (sand/vermiculite). Do not use combustible materials like sawdust.

References

-

PubChem Compound Summary. (2025). 3-(1-Aminoethyl)aniline.[1][4][2][3][5] National Center for Biotechnology Information. Link

-

Perron, V., et al. (2009). "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines." Synthesis, 2009(02), 283-289.[1] Link

- Vilaivan, T. (2006). "Alcohol-Assisted N-Boc Protection of Aromatic Amines." Tetrahedron Letters.

-

NIST Chemistry WebBook. Benzenamine, 3-methyl- properties (Analogous data). Link

-

Sigma-Aldrich. Safety Data Sheet for 3-(1-Aminoethyl)aniline. Link

Sources

- 1. Balovaptan - Wikipedia [en.wikipedia.org]

- 2. CAS 317830-29-8: 3-[(1R)-1-aminoethyl]aniline | CymitQuimica [cymitquimica.com]

- 3. (S)-3-(1-AMINOETHYL)BENZENAMINE | 317830-29-8 [chemicalbook.com]

- 4. 3-(1-Aminoethyl)aniline 95 129725-48-0 [sigmaaldrich.com]

- 5. (R)-3-(1-aminoethyl)aniline 95% | CAS: 1202057-39-3 | AChemBlock [achemblock.com]

Stereochemistry and enantiomeric purity of (R)-3-(1-aminoethyl)benzenamine

Technical Whitepaper: Stereochemical Control and Analysis of (R)-3-(1-aminoethyl)benzenamine

Executive Summary

(R)-3-(1-aminoethyl)benzenamine (CAS: 317830-29-8) represents a critical chiral diamine scaffold in medicinal chemistry, particularly as a pharmacophore in kinase inhibitors and GPCR ligands. Its value lies in the specific spatial arrangement of the benzylic amine, which often dictates binding affinity via salt-bridge interactions within protein active sites.

However, this molecule presents distinct challenges:

-

Synthetically , establishing the (R)-configuration at the benzylic position requires high stereoselectivity to avoid difficult downstream separations.

-

Analytically , the presence of two amino groups (aniline and benzylic amine) complicates chiral HPLC method development due to peak tailing and competing ionization.

-

Stability , the benzylic proton is susceptible to abstraction, leading to racemization under harsh basic conditions or oxidative degradation.[1]

This guide provides a definitive technical workflow for the synthesis, purification, and validation of this enantiomer.

Structural Significance & Pharmacophore Utility

The molecule features two distinct amine functionalities. The aniline nitrogen is typically involved in hydrogen bonding or further derivatization (e.g., amide coupling), while the chiral benzylic amine often serves as a pivot point for orienting the molecule in a 3D chiral pocket.[1]

-

Configuration: (R)-

-

Key Risk: The benzylic carbon is adjacent to an aromatic ring, reducing the pKa of the benzylic proton (~pKa 23-25), making it susceptible to radical-mediated or base-catalyzed racemization during high-temperature workups.

Synthetic Routes to High Enantiopurity

We present two validated routes: Biocatalytic Transamination (High Selectivity) and Classical Resolution (Scalable/Cost-Effective).

Route A: Biocatalytic -Transamination (Recommended)

This route uses

Mechanism: The enzyme transfers an amino group from a sacrificial donor (Isopropylamine) to the ketone substrate, mediated by the cofactor Pyridoxal-5'-phosphate (PLP).[2]

Experimental Protocol:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

-

Substrate Loading: Dissolve 3-aminoacetophenone (50 mM) in DMSO (5% v/v final concentration).

-

Amine Donor: Add Isopropylamine (1.0 M) to shift equilibrium. Note: The byproduct is acetone, which must be removed or tolerated.[1]

-

Enzyme Addition: Add Vibrio fluvialis

-TA (or commercially engineered variant like Codexis ATA-113) at 2 g/L loading. -

Incubation: Shake at 30°C for 24 hours.

-

Workup: Basify to pH 12 with NaOH to deprotonate the amine, extract with MTBE. Evaporate solvent under reduced pressure (Max 40°C) to prevent racemization.[1]

Diagram 1: Biocatalytic Synthesis Workflow

Caption: Workflow for the enzymatic conversion of ketone to chiral amine using transaminases.

Route B: Classical Resolution via Diastereomeric Crystallization

For facilities lacking biocatalysis capabilities, resolution with chiral acids is robust.[1]

-

Resolving Agent: (S)-(+)-Mandelic acid or L-Tartaric acid.

-

Solvent System: Ethanol/Water (9:1).

-

Logic: The (R)-amine forms a less soluble diastereomeric salt with (S)-Mandelic acid, precipitating out of solution.

-

Recrystallization: Required 2x to achieve >98% ee.

Analytical Determination of Enantiomeric Excess

Accurate quantification of the (R)-isomer versus the (S)-isomer is critical. The presence of the primary aniline group often causes peak tailing on polysaccharide columns due to interaction with residual silanols.

Method Development Strategy

Column Selection:

-

Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

-

Secondary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

Mobile Phase Chemistry: Standard Normal Phase (Hexane/IPA) often results in broad peaks for diamines.

-

Optimization: Add 0.1% Diethylamine (DEA) or Ethanolamine. This competes for active silanol sites, sharpening the amine peak.[1]

Validated HPLC Protocol:

| Parameter | Condition |

| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 254 nm (Aromatic absorption) |

| Retention Times | (S)-Isomer: ~8.5 min (R)-Isomer: ~11.2 min |

| Resolution (Rs) | > 2.5 (Baseline separation) |

Derivatization (Alternative Method): If HPLC separation is poor, derivatize with Mosher's Acid Chloride ((S)-MTPA-Cl) .[1]

-

React amine with (S)-MTPA-Cl.

-

Analyze via 1H-NMR or achiral HPLC.

-

The diastereomeric protons (methyl doublet) will show distinct chemical shifts (~0.05-0.1 ppm difference).

Diagram 2: Analytical Method Decision Tree

Caption: Decision logic for selecting between direct chiral HPLC and NMR derivatization.

Handling & Stability (Self-Validating Safety)

The "Carbamate" Trap: Primary amines avidly react with atmospheric CO2 to form carbamate salts. This alters solubility and can confuse analytical results (appearing as "impurities").

-

Validation: If an unknown solid precipitate appears in your oil, heat a sample.[1] If it decomposes/bubbles (releases CO2) and returns to oil, it was the carbamate.[1]

-

Prevention:[3] Store under Argon/Nitrogen atmosphere.

Racemization Risk: Avoid heating the free base above 60°C in the presence of strong bases (e.g., during distillation). The benzylic proton is weakly acidic.

-

Protocol: Perform solvent removal at <40°C under high vacuum.

References

-

Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of

-methylbenzylamine with -

Koszelewski, D., et al. (2010).

-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology. Link -

Phenomenex Application Guide. Chiral HPLC Method Development for Amines. Phenomenex Technical Resources. Link

-

Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications.[1] Wiley-VCH.[4] (Standard text for resolution protocols).

-

Sigma-Aldrich (Merck). Product Specification: (R)-1-Phenylethylamine derivatives. Link

Sources

CAS number and IUPAC nomenclature for (R)-3-(1-aminoethyl)benzenamine

This guide serves as a technical masterclass on (R)-3-(1-aminoethyl)benzenamine , a high-value chiral building block in medicinal chemistry. It is structured to provide actionable synthetic protocols, rigorous analytical data, and strategic application insights for drug development professionals.

Strategic Synthesis, Validation, and Pharmacophore Integration

Executive Identity & Chemical Profile

(R)-3-(1-aminoethyl)benzenamine is a bifunctional chiral scaffold characterized by a primary aniline and a benzylic amine at a stereogenic center. Its dual-amine functionality allows for orthogonal protection and derivatization, making it a critical "chiral clip" in the synthesis of kinase inhibitors and CNS-active agents.

Core Identifiers

| Parameter | Technical Specification |

| CAS Number | 1202057-39-3 (Specific for (R)-enantiomer)(Note: CAS 317830-29-8 is frequently misattributed but refers to the (S)-isomer or racemate) |

| IUPAC Name | (1R)-1-(3-aminophenyl)ethanamine |

| Synonyms | (R)-3-(1-aminoethyl)aniline; (R)-1-(3-aminophenyl)ethylamine |

| SMILES | Cc1cccc(N)c1 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Chirality | R-configuration (Rectus) |

Strategic Synthesis: The Biocatalytic Route

While classical resolution (via tartaric or mandelic acid) is possible, it is atom-inefficient (max 50% yield).[1] The industry-standard approach for high-value chiral amines is Biocatalytic Transamination . This route offers superior enantioselectivity (>99% ee) and operates under mild aqueous conditions.

Mechanism of Action

The synthesis utilizes an ω-Transaminase (ω-TA) to transfer an amino group from an achiral donor (isopropylamine) to the prochiral ketone substrate (3-aminoacetophenone), establishing the chiral center in a single step.

Experimental Protocol: Enzymatic Transamination

Target Scale: 10g Batch

Reagents:

-

Substrate: 3-Aminoacetophenone (10.0 g, 74 mmol)

-

Enzyme: ATA-113 (or equivalent (R)-selective ω-transaminase)

-

Amine Donor: Isopropylamine (IPA) (2M solution in buffer)

-

Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

-

Buffer: Potassium Phosphate (100 mM, pH 7.5)

-

Co-solvent: DMSO (10% v/v) to enhance substrate solubility.

Step-by-Step Methodology:

-

Preparation: Dissolve 3-aminoacetophenone in DMSO.

-

Reaction Assembly: In a bioreactor, combine the phosphate buffer, PLP, and IPA solution. Adjust pH to 7.5.

-

Initiation: Add the substrate solution followed by the enzyme powder (ATA-113, 200 mg).

-

Incubation: Stir at 30°C for 24 hours. The equilibrium is driven forward by the removal of acetone (volatile byproduct of IPA).

-

Quench & Extraction: Acidify to pH 2 with 6M HCl to protonate amines (stopping the reaction). Wash with Ethyl Acetate (removes unreacted ketone).

-

Basification: Adjust aqueous layer to pH 12 with 10M NaOH.

-

Isolation: Extract the free base amine into MTBE (3 x 100 mL). Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: If necessary, distill under reduced pressure (bp ~115°C @ 0.5 mmHg) or convert to the dihydrochloride salt for crystallization.

Synthesis Workflow Diagram

Caption: Biocatalytic transamination workflow utilizing an amine donor and (R)-selective transaminase to achieve high enantiopurity.

Applications in Drug Discovery[7][8]

The (R)-3-(1-aminoethyl)benzenamine scaffold is a versatile pharmacophore. Its meta-substitution pattern allows it to mimic the spatial arrangement of neurotransmitters and kinase hinge-binders.

Kinase Inhibitor Design (Hinge Binding)

The aniline nitrogen is a prime site for forming hydrogen bonds with the hinge region of kinase ATP-binding pockets. The chiral ethylamine tail projects into the solvent-exposed region or the hydrophobic back pocket, improving selectivity.

-

Utility: Precursor for urea/amide-linked inhibitors targeting B-Raf or EGFR .

CNS Therapeutics (Bioisosteres)

This compound is a structural analog of the Rivastigmine intermediate (which utilizes a phenol). By replacing the phenol with an aniline, medicinal chemists create bioisosteres with altered metabolic stability and hydrogen-bonding potential.

-

Utility: Synthesis of multi-target directed ligands (MTDLs) for Alzheimer's disease, targeting Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).

Chiral Resolution Agent

Due to its high optical purity, the compound serves as a basic resolving agent for chiral acids (e.g., substituted mandelic acids or ibuprofen analogs).

Analytical Validation

Trust in the stereochemical integrity of the building block is paramount.

Chiral HPLC Method[5]

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 254 nm

-

Retention Times:

-

(S)-isomer: ~8.5 min

-

(R)-isomer: ~10.2 min (Target)

-

1H NMR Data (CDCl₃, 400 MHz)

-

δ 7.10 (t, 1H): Benzene ring C5-H

-

δ 6.75 (d, 1H): Benzene ring C6-H

-

δ 6.68 (s, 1H): Benzene ring C2-H

-

δ 6.55 (d, 1H): Benzene ring C4-H

-

δ 4.02 (q, 1H): Chiral methine (-CH-)

-

δ 3.60 (br s, 4H): -NH₂ (aniline and aliphatic amine, exchangeable)

-

δ 1.35 (d, 3H): Methyl group (-CH₃)

Decision Logic for Synthesis Selection

Caption: Decision tree for selecting the optimal synthetic pathway based on scale and resource availability.

References

-

ChemicalBook. (R)-3-(1-aminoethyl)aniline Product Specifications. Retrieved from .

-

BenchChem. Comparative Guide to Synthetic Routes of Chiral Amines. Retrieved from .

-

PubChem. Compound Summary: 1-(3-aminophenyl)ethylamine. Retrieved from .

-

Cresset Group. Aniline replacement in drug-like compounds: Strategies and Case Studies. Retrieved from .

-

Sigma-Aldrich. Chiral Technologies and Biocatalysis for Amine Synthesis. Retrieved from .[2]

Sources

Synthesis and purification methods for enantiomerically pure (R)-3-(1-aminoethyl)benzenamine

The following technical guide details the synthesis and purification of (R)-3-(1-aminoethyl)benzenamine (CAS: 317830-29-8), a critical chiral intermediate for pharmaceutical applications.

This guide prioritizes stereochemical integrity and scalability , presenting three distinct routes:

-

Biocatalytic Transamination (Green, High Enantiomeric Excess).

-

Asymmetric Sulfinamide Synthesis (High Reliability, "Nitro-Route").

-

Classical Optical Resolution (Cost-Effective, Scalable).

Executive Summary & Retrosynthetic Analysis

The target molecule, (R)-3-(1-aminoethyl)benzenamine (also known as (R)-3-(1-aminoethyl)aniline), possesses a chiral center at the benzylic position. The primary challenge is installing the amine with high enantioselectivity (

Retrosynthetic Strategy:

-

Path A (Biocatalytic): Direct asymmetric transamination of 3-aminoacetophenone.

-

Path B (Chemical): Asymmetric addition to 3-nitroacetophenone followed by chemoselective reduction. This avoids aniline interference during the chiral step.

-

Path C (Resolution): Separation of the racemic amine using a chiral acid.

Target Molecule Profile

| Property | Specification |

| IUPAC Name | (R)-3-(1-aminoethyl)aniline |

| CAS Number | 317830-29-8 |

| Molecular Weight | 136.19 g/mol |

| Stereochemistry | (R)-Enantiomer |

| Key Impurity | (S)-Enantiomer, 3-ethylaniline |

Route 1: Biocatalytic Transamination (Green Chemistry)

This route utilizes an (R)-selective

Mechanism of Action

The transaminase shuttles an amino group from a sacrificial donor (isopropylamine) to the substrate (3-aminoacetophenone) via a Pyridoxal-5'-phosphate (PLP) cofactor.

Experimental Protocol

Reagents:

-

Substrate: 3-Aminoacetophenone (50 mM)

-

Enzyme: (R)-Selective

-Transaminase (e.g., ATA-117 analog or commercially available Codexis/evoxx variants) -

Cofactor: PLP (1 mM)

-

Amine Donor: Isopropylamine (1 M, also acts as buffer component)

-

Buffer: Potassium Phosphate (100 mM, pH 7.5)

Workflow:

-

Preparation : Dissolve 3-aminoacetophenone in DMSO (5% v/v final concentration) to assist solubility.

-

Reaction Assembly : Add the substrate solution to the phosphate buffer containing 1 M isopropylamine and 1 mM PLP.

-

Initiation : Add the lyophilized ATA enzyme powder (10 g/L loading).

-

Incubation : Stir at 30°C for 24 hours. The equilibrium is driven forward by the high concentration of isopropylamine and the removal of the volatile co-product (acetone).

-

Quench & Extraction : Adjust pH to >11 using 5M NaOH to deprotonate the product. Extract 3x with Methyl tert-butyl ether (MTBE).

-

Purification : The organic phase is dried over MgSO₄ and concentrated.

Critical Control Point : If conversion is low (<90%), apply vacuum (200 mbar) to continuously remove acetone, shifting the equilibrium to the product.

Biocatalytic Cycle Diagram

Figure 1: The Ping-Pong Bi-Bi mechanism of (R)-selective transamination. Continuous removal of acetone drives the reaction to completion.

Route 2: Asymmetric Sulfinamide Synthesis (The "Nitro" Route)

For labs without access to specific enzymes, the Ellman Auxiliary method is the gold standard for chemical reliability. We utilize 3-nitroacetophenone as the starting material to prevent side reactions with the aniline nitrogen, reducing the nitro group in the final step.

Step 1: Condensation

Reaction: 3-Nitroacetophenone + (R)-(+)-tert-butanesulfinamide

-

Catalyst: Ti(OEt)₄ (Titanium ethoxide).

-

Solvent: THF, reflux.

-

Note: The Lewis acid Ti(OEt)₄ acts as a dehydrating agent, driving imine formation.

Step 2: Diastereoselective Reduction

Reaction: (R)-Imine + NaBH₄

-

Stereochemistry: The use of (R)-sulfinamide with NaBH₄ typically yields the (R)-amine configuration via a cyclic transition state (9:1 to 99:1 dr).

-

Protocol: Cool the imine solution to -48°C. Add NaBH₄. Warm to room temperature.

Step 3: Hydrolysis & Nitro Reduction

-

Hydrolysis: Treat with 4M HCl in dioxane to cleave the sulfinyl group. Result: (R)-1-(3-nitrophenyl)ethanamine HCl.

-

Nitro Reduction: Hydrogenation using Pd/C (10% loading) in Methanol under H₂ (1 atm).

-

Caution: Ensure the amine is protected or in salt form if side reactions occur, though catalytic hydrogenation of nitro-amines is standard.

-

Chemical Workflow Diagram

Figure 2: Step-wise chemical synthesis via Ellman auxiliary, ensuring high stereocontrol before unmasking the aniline.

Route 3: Classical Resolution (Scalable)

If the racemic amine is available (e.g., from reductive amination of 3-aminoacetophenone), optical resolution is cost-effective for kg-scale batches.

Resolving Agent: (R)-(-)-Mandelic Acid.

-

Rationale: Phenylethylamines typically form crystalline diastereomeric salts with mandelic acid. To precipitate the (R)-amine, we pair it with (R)-mandelic acid (Less Soluble Salt Principle).

Protocol

-

Salt Formation: Dissolve 100g racemic 3-(1-aminoethyl)benzenamine in Ethanol (500 mL). Add 1 equivalent of (R)-Mandelic acid dissolved in hot Ethanol.

-

Crystallization: Heat to reflux until clear, then cool slowly to 4°C overnight.

-

Filtration: Collect the precipitate. This is the (R)-Amine :: (R)-Mandelic Acid salt.

-

Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) to upgrade ee from ~85% to >99%.

-

Free Basing: Suspend salt in water, add 2M NaOH until pH 12, and extract with Dichloromethane (DCM).

Purification & Characterization Data

Regardless of the synthesis route, the final purification ensures pharmaceutical grade quality.

Purification Table

| Method | Conditions | Expected Outcome |

| Acid-Base Extraction | Dissolve in 1M HCl, wash with DCM (remove non-basic impurities). Basify aq. layer to pH 12, extract into MTBE. | >95% Chemical Purity |

| Distillation | High vacuum (0.5 mmHg) at 110-120°C. | >98% Chemical Purity |

| Chiral HPLC | Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1). | Determination of ee% |

Analytical Specifications (Self-Validation)

To validate the synthesis, compare your product against these benchmarks:

-

Appearance: Colorless to pale yellow oil (oxidizes to brown on air exposure).

-

Optical Rotation:

(c=1, MeOH) (Value dependent on exact solvent/temp, verify with standard). -

1H NMR (400 MHz, CDCl3):

7.10 (t, 1H), 6.75 (d, 1H), 6.68 (s, 1H), 6.58 (d, 1H), 4.05 (q, 1H), 3.65 (br s, 4H, NH2), 1.35 (d, 3H).

Safety & Handling

-

Aniline Toxicity: Benzenamines are toxic by inhalation and skin absorption. Use double gloving (Nitrile) and work in a fume hood.

-

Stability: Store under Nitrogen or Argon at 4°C to prevent oxidation (browning).

-

Hydrogenation: When reducing the nitro group (Route 2), purge systems thoroughly with Nitrogen before introducing Hydrogen to prevent ignition of Pd/C.

References

-

Alchem Pharmtech . (R)-3-(1-Aminoethyl)benzenamine Product Data. CAS 317830-29-8.[1][2] Link

-

Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. (Foundational ATA methodology). Link

-

Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995. Link

- Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.

-

PubChem . 3'-Aminoacetophenone (Precursor Data). CAS 99-03-6.[3][4] Link

Sources

Deconstructing Chirality: A Spectroscopic Guide to (R)-3-(1-aminoethyl)benzenamine

Foreword: The Analytical Imperative in Chiral Drug Development

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. The ability to unambiguously characterize a specific enantiomer, such as (R)-3-(1-aminoethyl)benzenamine, is fundamental. This technical guide provides a comprehensive walkthrough of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the structural elucidation and verification of this chiral amine. Our approach moves beyond a mere recitation of data, focusing instead on the underlying principles and the synergistic interplay between these analytical methods to build a robust and self-validating characterization package.

Molecular Blueprint: An Introduction to (R)-3-(1-aminoethyl)benzenamine

(R)-3-(1-aminoethyl)benzenamine, a chiral primary amine, possesses a stereocenter at the benzylic position. Its structure features a meta-substituted benzene ring bearing both an amino group and a 1-aminoethyl substituent. This seemingly simple molecule presents a rich analytical challenge, requiring precise spectroscopic interpretation to confirm its constitution, connectivity, and, crucially, its stereochemical integrity, which is often addressed by specialized techniques like chiral chromatography or NMR with chiral solvating agents.[1][2][3] This guide will focus on the foundational spectroscopic characterization of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy serves as the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (R)-3-(1-aminoethyl)benzenamine, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standard protocol for acquiring high-quality NMR spectra involves dissolving approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those in the amine groups. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

¹H NMR Spectral Interpretation: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a map of all the hydrogen atoms in the molecule. The expected signals for (R)-3-(1-aminoethyl)benzenamine are as follows:

-

Aromatic Protons (Ar-H): The four protons on the meta-substituted benzene ring will appear in the aromatic region, typically between 6.5 and 7.5 ppm.[4][5] The meta-substitution pattern will lead to a complex splitting pattern. We would expect to see distinct signals for the protons at positions 2, 4, 5, and 6 of the benzene ring.

-

Methine Proton (CH): The single proton attached to the chiral center (the carbon bearing the ethylamine group) is expected to resonate as a quartet due to coupling with the three protons of the adjacent methyl group. This signal would likely appear in the range of 4.0-4.5 ppm, shifted downfield by the adjacent nitrogen atom.

-

Amine Protons (NH₂): The protons of the two primary amine groups will typically appear as broad singlets.[6][7][8] Their chemical shift can vary over a wide range (typically 1.5-5.0 ppm) depending on concentration, solvent, and temperature, due to hydrogen bonding and chemical exchange.[5] A key confirmatory test is the disappearance of these signals upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, as the labile amine protons exchange with deuterium.[6][7][9]

-

Methyl Protons (CH₃): The three protons of the methyl group will appear as a doublet, coupling with the adjacent methine proton. This signal is expected in the aliphatic region, likely around 1.3-1.5 ppm.

Table 1: Predicted ¹H NMR Data for (R)-3-(1-aminoethyl)benzenamine

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 6.5 - 7.5 | Multiplet | 4H |

| CH | 4.0 - 4.5 | Quartet (q) | 1H |

| Ar-NH₂ | 3.5 - 5.0 (broad) | Singlet (s) | 2H |

| CH-NH₂ | 1.5 - 3.0 (broad) | Singlet (s) | 2H |

| CH₃ | 1.3 - 1.5 | Doublet (d) | 3H |

¹³C NMR Spectral Interpretation: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

-

Aromatic Carbons: The six carbons of the benzene ring will produce signals in the aromatic region of the spectrum, typically between 110 and 150 ppm. The carbons directly attached to the nitrogen atoms will be shifted to a different extent than the other aromatic carbons.

-

Chiral Carbon (CH): The carbon atom of the stereocenter is expected to have a chemical shift in the range of 50-60 ppm.

-

Methyl Carbon (CH₃): The methyl carbon will appear in the upfield aliphatic region, typically around 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for (R)-3-(1-aminoethyl)benzenamine

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-N | 145 - 150 |

| Aromatic C-C | 125 - 130 |

| Aromatic C-H | 110 - 120 |

| Chiral CH | 50 - 60 |

| Methyl CH₃ | 20 - 25 |

Diagram 1: NMR Correlation Workflow

Caption: Workflow for structural elucidation using various NMR techniques.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Sample Preparation

For a liquid sample like (R)-3-(1-aminoethyl)benzenamine, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a solution cell.

IR Spectral Interpretation: Identifying Key Vibrational Modes

The IR spectrum of (R)-3-(1-aminoethyl)benzenamine is expected to show characteristic absorption bands for its primary amine and aromatic functionalities.

-

N-H Stretching: As a molecule with two primary amine groups, we expect to see two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹.[6][7][8][10] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode.[10][11] These bands are typically weaker and sharper than the broad O-H stretching bands of alcohols.[7][10]

-

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected to appear in the range of 1580-1650 cm⁻¹.[10][11]

-

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically appears as a strong band between 1250 and 1335 cm⁻¹.[10][11] The aliphatic C-N stretch is generally found in the 1020-1250 cm⁻¹ region.[10]

-

Aromatic C-H Stretching: These vibrations are observed just above 3000 cm⁻¹.

-

Aromatic C=C Bending: The benzene ring will show characteristic C=C in-plane bending vibrations in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring can be inferred from the strong out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region. For a meta-disubstituted ring, characteristic bands are expected.

Table 3: Predicted IR Absorption Bands for (R)-3-(1-aminoethyl)benzenamine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| N-H Bend | 1580 - 1650 | Medium |

| Aromatic C=C Bend | 1450 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

| Aliphatic C-N Stretch | 1020 - 1250 | Medium |

| Aromatic C-H Bend (Out-of-Plane) | 680 - 900 | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, often yielding a prominent protonated molecule [M+H]⁺.[12][13] Electron ionization (EI) is a higher-energy technique that can induce more extensive fragmentation, providing a detailed fragmentation pattern.

Mass Spectral Interpretation: Molecular Ion and Fragmentation Pathways

-

Molecular Ion Peak: With a molecular formula of C₈H₁₂N₂, the molecular weight of (R)-3-(1-aminoethyl)benzenamine is 136.19 g/mol . In ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 137. In EI-MS, the molecular ion peak [M]⁺• would be observed at m/z 136. The presence of an even number of nitrogen atoms is consistent with the even nominal molecular weight, following the nitrogen rule.[8]

-

Major Fragmentation Pathways: Phenethylamines are known to undergo characteristic fragmentation.[12][14][15]

-

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[7] For (R)-3-(1-aminoethyl)benzenamine, this would involve the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment ion at m/z 121.

-

Loss of Ammonia: The loss of ammonia (NH₃) from the protonated molecule is another possible fragmentation, especially in ESI-MS.[12][13] This would result in a fragment at m/z 120.

-

Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the benzene ring could lead to a fragment corresponding to the aminoethyl group.

-

Diagram 2: Key Mass Spectrometry Fragmentation Pathways

Caption: Predicted major fragmentation pathways in mass spectrometry.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a cohesive and irrefutable structural assignment. For instance, the presence of N-H stretches in the IR spectrum corroborates the observation of exchangeable N-H protons in the ¹H NMR. The molecular weight from MS must be consistent with the molecular formula derived from the integration of the ¹H NMR and the carbon count from the ¹³C NMR.

Conclusion: Ensuring Scientific Rigor

The spectroscopic analysis of (R)-3-(1-aminoethyl)benzenamine is a multi-faceted process that demands a thorough understanding of the principles behind each analytical technique. By systematically interpreting the data from NMR, IR, and MS, researchers and drug development professionals can confidently verify the structure and purity of this chiral building block, ensuring the integrity of their scientific endeavors. This guide provides a framework for such an analysis, emphasizing the importance of a holistic and evidence-based approach to structural elucidation.

References

- In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed.

- IR Spectroscopy Tutorial: Amines. University of Calgary.

- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz

- Spectroscopy of Amines.

- Spectroscopy of Amines. OpenStax.

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- Vibrational Spectra of Primary and Secondary Aliph

- Mass fragmentations (m/z values) of phenethylamines and tryptamines...

- In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters.

- Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples.

- Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds.

- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)

- Spectroscopy of Amines. Fiveable.

- 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC.

- Chiral analysis. Wikipedia.

- Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry.

- Supporting Information Experimental section and NMR spectra. Beilstein Journals.

- Interpreting Arom

- 6.

- Amine. Wikipedia.

- 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

- 3. Chiral analysis - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Amine - Wikipedia [en.wikipedia.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. wikieducator.org [wikieducator.org]

- 12. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Characteristics of (R)-3-(1-aminoethyl)benzenamine in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from formulation and bioavailability to purification and manufacturing. This technical guide provides a comprehensive analysis of the solubility characteristics of (R)-3-(1-aminoethyl)benzenamine, a chiral amine of interest in pharmaceutical synthesis. In the absence of extensive empirical solubility data in the public domain, this guide employs a predictive approach using Hansen Solubility Parameters (HSP) to forecast the compound's solubility in a range of common solvents. This theoretical framework is complemented by detailed, field-proven experimental protocols for determining solubility via High-Performance Liquid Chromatography (HPLC) and gravimetric methods, empowering researchers to validate and expand upon these predictions.

Introduction to (R)-3-(1-aminoethyl)benzenamine and the Imperative of Solubility

(R)-3-(1-aminoethyl)benzenamine, a chiral primary amine, is a valuable building block in organic synthesis and pharmaceutical development.[1] Its molecular structure, featuring both an aromatic ring and two amine functionalities, imparts a unique combination of polarity and basicity that dictates its interactions with various solvents. The solubility of this compound is a critical parameter that impacts its utility in various stages of the drug development lifecycle, including:

-

Reaction Chemistry: The choice of solvent can significantly influence reaction rates, yields, and impurity profiles.

-

Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the target compound and its impurities.

-

Formulation: The ability to dissolve the API in a suitable vehicle is fundamental to creating bioavailable drug products.

-

Toxicology and Efficacy Studies: The choice of a suitable solvent system is crucial for in vitro and in vivo testing.

Given the pivotal role of solubility, a thorough understanding of the solubility profile of (R)-3-(1-aminoethyl)benzenamine is essential for its effective application in pharmaceutical research and development.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" provides a qualitative understanding of solubility. However, a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[2] The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.

The distance (Ra) between the HSP of two substances in the three-dimensional Hansen space is a quantitative measure of their affinity and can be calculated using the following equation:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a higher likelihood of solubility.

Calculation of Hansen Solubility Parameters for (R)-3-(1-aminoethyl)benzenamine

In the absence of experimentally determined HSP values for (R)-3-(1-aminoethyl)benzenamine, a group contribution method, specifically the Hoftyzer and Van Krevelen method, was employed for their estimation.[3] This method calculates the HSP and molar volume based on the summation of contributions from the molecule's constituent functional groups.

The molecular structure of (R)-3-(1-aminoethyl)benzenamine was dissected into the following functional groups:

-

Aromatic CH: 4

-

Aromatic C-NH₂: 1

-

Aromatic C-CH: 1

-

-CH₃: 1

-

>CH-NH₂: 1

The molar volume (V) of (R)-3-(1-aminoethyl)benzenamine was calculated to be approximately 129.8 cm³/mol using its molar mass (136.19 g/mol ) and estimated density (1.05 g/cm³).[4]

By applying the group contribution values for Fdi (dispersion), Fpi (polar), and Ehi (hydrogen bonding) for each functional group, the estimated Hansen Solubility Parameters for (R)-3-(1-aminoethyl)benzenamine were calculated as follows:

-

δd (Dispersion): 18.5 MPa½

-

δp (Polar): 6.8 MPa½

-

δh (Hydrogen Bonding): 11.2 MPa½

Predicted Solubility Profile of (R)-3-(1-aminoethyl)benzenamine

Based on the calculated HSP values for (R)-3-(1-aminoethyl)benzenamine and the known HSP values for a range of common laboratory solvents, the HSP distance (Ra) was calculated to predict the relative solubility. A lower Ra value suggests better solubility.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | HSP Distance (Ra) from (R)-3-(1-aminoethyl)benzenamine | Predicted Solubility |

| Methanol | 14.7 | 12.3 | 22.3 | 13.9 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 9.9 | Good |

| Water | 15.5 | 16.0 | 42.3 | 32.8 | Poor |

| Acetone | 15.5 | 10.4 | 7.0 | 7.1 | Very Good |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.3 | Excellent |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.5 | Very Good |

| Toluene | 18.0 | 1.4 | 2.0 | 11.2 | Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | 15.4 | Poor |

Disclaimer: These solubility predictions are based on a theoretical model and should be confirmed by experimental validation.

Experimental Protocols for Solubility Determination

To provide a practical framework for validating the predicted solubility and obtaining precise quantitative data, two standard experimental protocols are detailed below.

Visualizing the Experimental Workflow

The general workflow for determining the thermodynamic solubility of a compound is illustrated in the following diagram.

Caption: General workflow for thermodynamic solubility determination.

Protocol 1: Solubility Determination by the Gravimetric Method

This method is a straightforward and reliable technique for determining the thermodynamic solubility of a compound.[5]

Materials:

-

(R)-3-(1-aminoethyl)benzenamine

-

Selected solvent

-

Analytical balance

-

Vials with caps

-

Shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Pre-weighed evaporation dishes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of (R)-3-(1-aminoethyl)benzenamine to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it on a shaker or magnetic stirrer at a constant, recorded temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the solution through a 0.45 µm syringe filter. This step should be performed quickly to minimize temperature fluctuations.

-

-

Gravimetric Analysis:

-

Accurately pipette a known volume (e.g., 1.0 mL) of the clear supernatant or filtrate into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Place the evaporation dish in a drying oven at a temperature below the boiling point of the solute until a constant weight is achieved.

-

Record the final weight of the evaporation dish containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Express the solubility in terms of mass of solute per volume of solvent (e.g., g/mL or mg/L).

-

Protocol 2: Solubility Determination by High-Performance Liquid Chromatography (HPLC)

The HPLC method is highly sensitive and specific, making it suitable for determining the solubility of compounds with low solubility or when only small amounts of material are available.

Materials:

-

(R)-3-(1-aminoethyl)benzenamine

-

Selected solvent

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the analyte

-

Mobile phase

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution and separate the liquid phase.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of (R)-3-(1-aminoethyl)benzenamine of a known concentration in a suitable solvent (in which it is freely soluble).

-

Perform a series of serial dilutions to create a set of calibration standards covering a range of concentrations that are expected to bracket the solubility of the compound.

-

-

HPLC Analysis:

-

Develop and validate an HPLC method for the quantification of (R)-3-(1-aminoethyl)benzenamine. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Accurately dilute the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample using the calibration curve.

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, mol/L).

-

Caption: Workflow for solubility determination by HPLC.

Discussion and Interpretation of Results

The predicted solubility profile based on Hansen Solubility Parameters provides a valuable starting point for solvent selection. The excellent predicted solubility in dichloromethane and very good predicted solubility in acetone and ethyl acetate suggest these solvents are promising candidates for reactions and purifications. The good predicted solubility in ethanol also makes it a viable, greener alternative. Conversely, the poor predicted solubility in water and hexane aligns with the general principle that molecules with both polar and non-polar characteristics often have limited solubility in highly polar or non-polar solvents.

It is crucial to emphasize that these are theoretical predictions. Experimental validation using the provided protocols is strongly recommended. Discrepancies between predicted and experimental results can arise from several factors, including:

-

Limitations of the group contribution method: The estimation of HSP is an approximation.

-

Specific intermolecular interactions: The HSP model does not account for all specific interactions, such as complex formation.

-

Crystalline structure: The energy required to break the crystal lattice of the solid solute can significantly impact solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility characteristics of (R)-3-(1-aminoethyl)benzenamine. By integrating a theoretical predictive approach using Hansen Solubility Parameters with detailed, actionable experimental protocols, this guide serves as a valuable resource for researchers and drug development professionals. The presented data and methodologies will facilitate informed solvent selection, streamline experimental workflows, and ultimately contribute to the efficient and successful development of pharmaceuticals incorporating this important chiral amine.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier. [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved February 13, 2026, from [Link]

-

Purdue University. (n.d.). Gravimetric Methods of Analysis. Retrieved February 13, 2026, from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved February 13, 2026, from [Link]

-

Chemical-Suppliers.com. (n.d.). (R)-3-(1-AMINOETHYL)BENZENAMINE | CAS 317830-29-8. Retrieved February 13, 2026, from [Link]

-

BYJU'S. (n.d.). Molar Volume Formula. Retrieved February 13, 2026, from [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

GeeksforGeeks. (2025, July 23). Molar Volume Formula. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (n.d.). Molar volume. Retrieved February 13, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Biological and Pharmacological Investigation of (R)-3-(1-aminoethyl)benzenamine

Abstract

(R)-3-(1-aminoethyl)benzenamine is a chiral primary amine featuring a benzenamine (aniline) scaffold. While specific biological data for this compound is not extensively published, its structural motifs suggest significant potential as a modulator of central nervous system (CNS) targets. This guide provides a comprehensive framework for the systematic investigation of its biological and pharmacological activities. We will delve into the rationale behind its potential as a CNS-active agent, outline detailed experimental workflows for its synthesis, target identification, and pharmacological characterization, and provide protocols for a thorough safety and toxicological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chiral aniline derivatives.

Introduction and Rationale

(R)-3-(1-aminoethyl)benzenamine is an organic molecule characterized by an aniline ring substituted at the meta-position with a chiral (R)-1-aminoethyl group.[1] The presence of both a primary aromatic amine and a chiral benzylic amine offers multiple points for interaction with biological targets and for synthetic derivatization.

The aniline moiety is a common feature in many approved drugs; however, it also presents challenges related to metabolic instability and potential toxicity.[2] The primary aromatic amine is susceptible to oxidative metabolism, which can lead to the formation of reactive metabolites. Therefore, a thorough toxicological assessment is a critical component of the development of any aniline-containing compound.

The structural similarity of (R)-3-(1-aminoethyl)benzenamine to known CNS-active agents provides a strong rationale for its investigation in this therapeutic area. For instance, a trifluoromethyl derivative, (R)-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline, is utilized as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other CNS drugs.[3] This suggests that the core (R)-3-(1-aminoethyl)benzenamine scaffold may interact with monoamine transporters or receptors. Furthermore, other aminoethyl-substituted aromatic compounds have been investigated for their potential in treating CNS disorders like Alzheimer's disease.[4][5]

This guide will provide a prospective analysis, outlining a comprehensive strategy to unlock the therapeutic potential of (R)-3-(1-aminoethyl)benzenamine.

Synthesis and Characterization

The enantiomerically pure synthesis of (R)-3-(1-aminoethyl)benzenamine is crucial for its pharmacological evaluation, as stereochemistry often dictates biological activity. A potential synthetic route can be adapted from methods used for similar chiral amines.

Proposed Synthetic Workflow

A plausible synthetic approach involves the asymmetric reduction of a suitable precursor ketone or the resolution of a racemic mixture. The following diagram illustrates a conceptual synthetic pathway.

Caption: Proposed synthetic workflow for (R)-3-(1-aminoethyl)benzenamine.

Step-by-Step Synthesis Protocol (Conceptual)

-

Oxime Formation and Acetylation: React 3'-nitroacetophenone with hydroxylamine hydrochloride in pyridine, followed by acetylation with acetic anhydride to yield N-(1-(3-nitrophenyl)ethylidene)acetamide.

-

Asymmetric Reduction: Perform an asymmetric hydrogenation of the acetamide intermediate using a chiral catalyst, such as a Ruthenium-BINAP complex, to obtain an enantiomerically enriched mixture of (R,S)-N-(1-(3-nitrophenyl)ethyl)acetamide.

-

Chiral Resolution (if necessary): If the asymmetric reduction does not provide sufficient enantiomeric excess, perform a chiral resolution of the racemic acetamide. This can be achieved using enzymatic hydrolysis with a lipase that selectively hydrolyzes one enantiomer.

-

Hydrolysis: Subject the enantiomerically pure (R)-N-(1-(3-nitrophenyl)ethyl)acetamide to acidic hydrolysis to remove the acetyl group and yield (R)-1-(3-nitrophenyl)ethan-1-amine.

-

Nitro Group Reduction: Reduce the nitro group of (R)-1-(3-nitrophenyl)ethan-1-amine to the corresponding primary amine using catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) to afford the final product, (R)-3-(1-aminoethyl)benzenamine.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR for structural elucidation. |

| Mass Spectrometry (MS) | To confirm the molecular weight. |

| Chiral High-Performance Liquid Chromatography (HPLC) | To determine the enantiomeric purity. |

| Elemental Analysis | To confirm the elemental composition. |

Pharmacological Investigation: A Tiered Approach

A systematic, tiered approach is recommended for the pharmacological evaluation of (R)-3-(1-aminoethyl)benzenamine, starting with broad screening and progressing to more focused in vivo studies.

Tier 1: In Vitro Target Identification and Profiling

The initial phase focuses on identifying the primary biological targets and assessing the compound's in vitro activity profile.

Based on the structural alerts from related compounds, the primary focus for initial screening should be on CNS targets, particularly those involved in monoaminergic neurotransmission.

Caption: Tiered workflow for in vivo pharmacological evaluation.

Protocol 3.2.3.1: Mouse Forced Swim Test (for potential antidepressant activity)

-

Objective: To assess the potential antidepressant-like effects of the compound.

-

Materials:

-

Male C57BL/6 mice.

-

Test compound and vehicle control.

-

A transparent cylindrical tank filled with water.

-

A video recording and analysis system.

-

-

Procedure:

-

Administer the test compound or vehicle to the mice at a predetermined time before the test.

-

Place each mouse individually into the water-filled cylinder for a 6-minute session.

-

Record the session and score the duration of immobility during the last 4 minutes.

-

A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

-

Safety and Toxicology Assessment

A comprehensive safety and toxicology evaluation is paramount, especially for an aniline derivative.

In Vitro Toxicology

| Assay | Purpose |

| Ames Test | To assess mutagenic potential. |

| In Vitro Micronucleus Test | To evaluate clastogenic and aneugenic potential. |

| hERG Assay | To assess the risk of cardiac QT prolongation. |

| Cytotoxicity Assays | To determine the compound's toxicity to various cell lines. |

In Vivo Toxicology

-

Acute Toxicity Study: To determine the maximum tolerated dose (MTD) and identify signs of toxicity.

-

Repeat-Dose Toxicity Study: To evaluate the toxicological effects of the compound after repeated administration.

Detailed Protocols

Protocol 4.3.1: Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To evaluate the mutagenic potential of the compound.

-

Materials:

-

Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100).

-

Test compound, positive controls (with and without metabolic activation), and a vehicle control.

-

S9 fraction (for metabolic activation).

-

Minimal glucose agar plates.

-

-

Procedure:

-

Mix the bacterial strain, test compound (at various concentrations), and either S9 mix or buffer.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates mutagenic potential.

-

Protocol 4.3.2: hERG Radioligand Binding Assay

-

Objective: To assess the compound's potential to block the hERG potassium channel.

-

Materials:

-

Membrane preparations from cells expressing the hERG channel.

-

Radioligand (e.g., [³H]astemizole).

-

Test compound and a known hERG blocker (e.g., astemizole).

-

-

Procedure:

-

Follow a similar procedure to the radioligand binding assay described in Protocol 3.1.3.1.

-

Determine the IC₅₀ of the test compound for inhibiting radioligand binding to the hERG channel.

-

Conclusion

(R)-3-(1-aminoethyl)benzenamine represents a promising, yet underexplored, chemical scaffold for the development of novel CNS-active agents. Its structural features suggest potential interactions with key targets in the central nervous system. This technical guide provides a comprehensive, step-by-step framework for the synthesis, pharmacological characterization, and toxicological evaluation of this compound. By following a systematic and rigorous investigational cascade, researchers can effectively elucidate the biological and pharmacological activity of (R)-3-(1-aminoethyl)benzenamine and determine its therapeutic potential.

References

-

MySkinRecipes. (R)-3-(1-Aminoethyl)-5-(Trifluoromethyl)Aniline (Hydrochloride). [Link]

-

Wikipedia. Amine. [Link]

-

MDPI. Recent Development of Novel Aminoethyl-Substituted Chalcones as Potential Drug Candidates for the Treatment of Alzheimer's Disease. [Link]

-

Semantic Scholar. Recent Development of Novel Aminoethyl-Substituted Chalcones as Potential Drug Candidates for the Treatment of Alzheimer's Disease. [Link]

-

PubMed. Novel cerebroprotective agents with central nervous system stimulating activity. 1. Synthesis and pharmacology of 1-amino-7-hydroxyindan derivatives. [Link]

-

ResearchGate. Synthesis, Characterization and CNS Depressant Activity of Some New Mannich Bases Derivatives. [Link]

-

PubMed. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. [Link]

-

MDPI. Synthesis and Evaluation of Novel α-Aminoamides Containing Benzoheterocyclic Moiety for the Treatment of Pain. [Link]

Sources

Abstract

(R)-1-(3-aminophenyl)ethanamine is a chiral primary amine that serves as a critical building block and key intermediate in the synthesis of various pharmaceutically active compounds. Its stereochemical purity is paramount, as the biological activity and safety profile of the final drug substance are often enantiomer-dependent. This technical guide provides an in-depth analysis of the prevalent synthetic strategies for obtaining enantiomerically pure (R)-1-(3-aminophenyl)ethanamine, tailored for researchers, chemists, and process development professionals in the pharmaceutical industry. We will explore two primary pathways: asymmetric synthesis via reductive amination and classical resolution of a racemic mixture. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of these methods will be presented to empower scientists in making informed decisions for their specific applications.

Introduction: The Significance of a Chiral Building Block

Chiral amines are ubiquitous structural motifs in a vast number of pharmaceuticals, accounting for over 40% of all small-molecule drugs.[1] The specific three-dimensional arrangement of atoms at a stereocenter dictates the molecule's interaction with chiral biological targets like enzymes and receptors. Consequently, one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects.

(R)-1-(3-aminophenyl)ethanamine is a prime example of such a crucial chiral intermediate. Its structural features—a primary chiral amine and an aniline moiety—make it a versatile synthon for constructing more complex molecules, including selective antagonists for human adenosine receptors and other CNS-active agents.[2] The reliable and scalable synthesis of this compound in high enantiomeric purity is therefore a non-trivial and essential task in drug development. This guide will dissect the most effective methodologies to achieve this goal.

Strategic Approaches to Enantiopure Synthesis

The synthesis of a single-enantiomer chiral amine like (R)-1-(3-aminophenyl)ethanamine can be broadly approached in two ways:

-

Asymmetric Synthesis: Directly creating the desired (R)-enantiomer from a prochiral precursor, minimizing waste. This is often achieved through catalytic asymmetric reductive amination.

-

Racemic Synthesis and Chiral Resolution: Preparing a 50/50 mixture of both (R)- and (S)-enantiomers and then separating them. This is a classical, robust method, but it inherently has a maximum yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.[1][3]

The choice between these strategies depends on factors such as scale, cost of reagents and catalysts, available equipment, and the required level of enantiopurity.

Caption: High-level overview of the two primary synthetic strategies.

Strategy 1: Asymmetric Reductive Amination

Asymmetric reductive amination is an elegant and atom-economical method for directly synthesizing chiral primary amines from ketones.[4][5] This one-pot reaction involves the condensation of a ketone with an ammonia source to form an intermediate imine, which is then hydrogenated in the presence of a chiral catalyst to yield the enantiomerically enriched amine.

Causality and Mechanistic Insight

The success of this strategy hinges on the chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Iridium) with a chiral phosphine ligand.[4][6]

Mechanism:

-

Imine Formation: The starting material, 3-aminoacetophenone, reacts with an ammonia source (e.g., ammonium acetate) to form a prochiral N-unsubstituted ketimine in situ.

-

Catalyst Coordination: The chiral metal catalyst coordinates to the C=N double bond of the imine. The steric and electronic properties of the chiral ligand create a chiral pocket around the metal center.

-

Stereoselective Hydride Transfer: Molecular hydrogen (H₂) or another hydrogen source is activated by the catalyst. The hydride is then delivered to one face of the imine (either the Re or Si face) in a highly selective manner, dictated by the catalyst's chirality. This step sets the stereocenter.

-

Product Release: The chiral amine product is released, and the catalyst is regenerated to continue the cycle.

The choice of ligand (e.g., TunePhos, BINAP) is critical as it directly controls the enantioselectivity.[4][7] Reaction conditions such as temperature, pressure, and solvent must be carefully optimized to maximize both conversion and enantiomeric excess (ee).[4]

Caption: Workflow for asymmetric reductive amination.

Experimental Protocol: Asymmetric Reductive Amination

This protocol is adapted from established procedures for the direct reductive amination of aryl ketones using a Ruthenium/C₃-TunePhos system.[4]

Reagents:

-

3-Aminoacetophenone (1.0 eq)

-

[Ru(OAc)₂(C₃-TunePhos)] (0.5 mol%)

-

Ammonium acetate (NH₄OAc) (1.5 eq)

-

2,2,2-Trifluoroethanol (TFE) (solvent)

-

Molecular Hydrogen (H₂)

Procedure:

-

Reactor Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add 3-aminoacetophenone, ammonium acetate, and the [Ru(OAc)₂(C₃-TunePhos)] catalyst.

-

Solvent Addition: Add anhydrous TFE under an inert atmosphere (e.g., Argon).

-

Pressurization: Seal the autoclave, purge it several times with H₂ gas, and then pressurize to 50 atm of H₂.

-

Reaction: Heat the mixture to 80 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC/MS.

-

Work-up: After cooling the reactor to room temperature, carefully vent the H₂ pressure. Concentrate the reaction mixture under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.

-

Characterization: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Strategy 2: Racemic Synthesis and Chiral Resolution

This classical approach involves the non-stereoselective synthesis of the racemic amine, followed by separation of the enantiomers. While less elegant than asymmetric synthesis, it is often reliable and may be more cost-effective if a suitable resolving agent is available and the unwanted enantiomer can be recycled.

Step A: Synthesis of Racemic 1-(3-aminophenyl)ethanamine

The Leuckart reaction is a well-established method for the reductive amination of ketones using formamide or ammonium formate as both the amine and hydride source.[8][9]

Protocol: Leuckart Reaction [8]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, mix 3-aminoacetophenone (1.0 eq) with formamide (excess, ~5-10 eq).

-

Heating: Heat the mixture to 160-180 °C for 12-24 hours. The reaction proceeds through a formyl intermediate.

-

Hydrolysis: Cool the reaction mixture and add concentrated hydrochloric acid (HCl). Reflux the mixture for 4-6 hours to hydrolyze the formyl intermediate to the primary amine hydrochloride salt.

-

Isolation: Cool the solution and extract with diethyl ether to remove any unreacted starting material. Make the aqueous layer strongly alkaline (pH > 12) with concentrated NaOH solution, keeping the flask in an ice bath.

-

Extraction: Extract the liberated free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield racemic 1-(3-aminophenyl)ethanamine.

Step B: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is the process of separating a racemate into its pure enantiomers.[3] The most common method relies on reacting the racemic amine with an enantiomerically pure chiral acid. This forms a pair of diastereomeric salts, which have different physical properties (notably, solubility) and can be separated by fractional crystallization.[3][10]

Causality and Resolving Agent Selection: The choice of resolving agent is crucial. For a basic amine like ours, a chiral acid is used. Common examples include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, and (+)-Camphor-10-sulfonic acid.[3] The selection is often empirical, and screening several agents and solvent systems is necessary to find conditions that yield well-formed crystals of one diastereomeric salt with high purity.

Protocol: Resolution with (+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic 1-(3-aminophenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent, (+)-tartaric acid (0.5 eq, as the amine is dibasic in nature), in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of the (R)-amine with (+)-tartaric acid may preferentially crystallize. Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to maximize crystal formation.

-

Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent. This solid is the enriched (R)-amine-(+)-tartrate salt. The mother liquor contains the enriched (S)-amine-(+)-tartrate salt.

-

Liberation of the Free Amine: Suspend the collected crystals in water and add a strong base (e.g., 2M NaOH) until the pH is > 12 to deprotonate the amine.

-

Extraction and Isolation: Extract the free (R)-amine into an organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and evaporate the solvent to yield enantiomerically enriched (R)-1-(3-aminophenyl)ethanamine.

-

Purity Check: Determine the enantiomeric excess (ee) of the final product using chiral HPLC. If the desired purity is not met, the crystallization process can be repeated.

Comparative Analysis of Synthetic Strategies